molecular formula C13H24N2O2 B13351585 3-([1,4'-Bipiperidin]-1'-yl)propanoic acid

3-([1,4'-Bipiperidin]-1'-yl)propanoic acid

Katalognummer: B13351585
Molekulargewicht: 240.34 g/mol
InChI-Schlüssel: GYCSGZJEPVFPMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-([1,4’-Bipiperidin]-1’-yl)propanoic acid is an organic compound that features a propanoic acid moiety attached to a bipiperidine structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-([1,4’-Bipiperidin]-1’-yl)propanoic acid typically involves the condensation of 1,4’-bipiperidine with a propanoic acid derivative. One common method is the reaction of 1,4’-bipiperidine with 3-bromopropanoic acid under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-([1,4’-Bipiperidin]-1’-yl)propanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.

Analyse Chemischer Reaktionen

Types of Reactions

3-([1,4’-Bipiperidin]-1’-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

3-([1,4’-Bipiperidin]-1’-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of polymers and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-([1,4’-Bipiperidin]-1’-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Propanoic acid: A simple carboxylic acid with antimicrobial properties.

    1,4’-Bipiperidine: A bicyclic amine used in various chemical syntheses.

Uniqueness

3-([1,4’-Bipiperidin]-1’-yl)propanoic acid is unique due to its combined structural features of a bipiperidine and a propanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Eigenschaften

Molekularformel

C13H24N2O2

Molekulargewicht

240.34 g/mol

IUPAC-Name

3-(4-piperidin-1-ylpiperidin-1-yl)propanoic acid

InChI

InChI=1S/C13H24N2O2/c16-13(17)6-11-14-9-4-12(5-10-14)15-7-2-1-3-8-15/h12H,1-11H2,(H,16,17)

InChI-Schlüssel

GYCSGZJEPVFPMH-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)C2CCN(CC2)CCC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.